molecular formula C19H23N3O4 B2517739 2-(3,4-Dimethoxyphenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone CAS No. 1421504-30-4

2-(3,4-Dimethoxyphenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2517739
CAS No.: 1421504-30-4
M. Wt: 357.41
InChI Key: MFCHFOBHOZXVDS-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Ethanone Backbone: The ethanone backbone can be synthesized through a Friedel-Crafts acylation reaction involving 3,4-dimethoxybenzene and an appropriate acyl chloride.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the ethanone intermediate.

    Attachment of the Pyrazin-2-yloxy Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions for substitution reactions vary, but may include the use of strong acids or bases, and appropriate solvents like dichloromethane or ethanol.

Major Products

    Oxidation: Major products include ketones and carboxylic acids.

    Reduction: Major products include alcohols.

    Substitution: Products depend on the substituents introduced during the reaction.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its interaction with various biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone
  • 2-(3,4-Dimethoxyphenyl)-1-(4-(quinolin-2-yloxy)piperidin-1-yl)ethanone

Uniqueness

2-(3,4-Dimethoxyphenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is unique due to the presence of the pyrazin-2-yloxy group, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-(4-pyrazin-2-yloxypiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-24-16-4-3-14(11-17(16)25-2)12-19(23)22-9-5-15(6-10-22)26-18-13-20-7-8-21-18/h3-4,7-8,11,13,15H,5-6,9-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCHFOBHOZXVDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)OC3=NC=CN=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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